The Discovery and Synthesis of ent-Naxagolide Hydrochloride: A Dopamine D2 Receptor Agonist
The Discovery and Synthesis of ent-Naxagolide Hydrochloride: A Dopamine D2 Receptor Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
ent-Naxagolide Hydrochloride, also known as (+)-PHNO, is a potent and selective dopamine (B1211576) D2 receptor agonist that has been instrumental in the study of dopaminergic systems, particularly in the context of Parkinson's disease and other extrapyramidal disorders. This technical guide provides a comprehensive overview of the discovery, enantioselective synthesis, and pharmacological properties of ent-Naxagolide Hydrochloride. Detailed experimental protocols for its synthesis and relevant biological assays are presented, alongside a quantitative summary of its receptor binding affinity and functional potency. Furthermore, the canonical signaling pathway of the dopamine D2 receptor is illustrated to provide a clear understanding of its mechanism of action.
Introduction
The neurotransmitter dopamine plays a crucial role in regulating motor control, motivation, and reward. Dysregulation of the dopaminergic system is implicated in a variety of neurological and psychiatric disorders. The dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) family, is a key target for therapeutic intervention. Agonists of the D2 receptor, such as ent-Naxagolide Hydrochloride, mimic the action of endogenous dopamine and have been pivotal in both preclinical research and clinical investigations.[1][2] This guide focuses on the dextrorotatory enantiomer, ent-Naxagolide, which exhibits high affinity and selectivity for the D2 receptor.
Discovery and Pharmacological Profile
ent-Naxagolide, or (+)-4-propyl-9-hydroxynaphthoxazine ((+)-PHNO), was identified as a potent, direct-acting dopamine agonist with high selectivity for the D2 receptor subtype.[3] Early in vivo studies in animal models of parkinsonism demonstrated its efficacy in reversing motor deficits.[3] Subsequent in vitro characterization confirmed its high affinity for the D2 receptor.
Quantitative Pharmacological Data
The binding affinity and functional potency of ent-Naxagolide ((+)-PHNO) at dopamine D2 and D3 receptors have been determined through various in vitro assays. A summary of this data is presented in Table 1.
| Parameter | Receptor | Value | Assay Conditions | Reference |
| Binding Affinity (Ki) | Human D2 | 8.5 nM | Cloned receptors | [4] |
| Human D3 | 0.16 nM | Cloned receptors | [4] | |
| Canine Striatum (Kd) | 0.56 nM | --INVALID-LINK---PHNO binding | [4][5] | |
| Functional Potency (IC50) | Rat Striatal Membranes | 23 nM | Inhibition of [3H]apomorphine binding | [6] |
| Rat Striatal Membranes | 55 nM | Inhibition of [3H]spiperone binding | [6] | |
| Functional Potency (ED50) | Nigrostriatal DA Neurons | 21.2 ± 1.2 ng/kg (i.v.) | Inhibition of firing rate (chloral hydrate-anesthetized rats) | [7] |
| Mesoaccumbens DA Neurons | 26.5 ± 1.4 ng/kg (i.v.) | Inhibition of firing rate (chloral hydrate-anesthetized rats) | [7] |
Enantioselective Synthesis of ent-Naxagolide Hydrochloride
The stereochemistry of Naxagolide is crucial for its biological activity. The desired (4aR,10bR) enantiomer, ent-Naxagolide, is the more active dopamine D2 agonist. A practical enantioselective synthesis is therefore essential. The following protocol is based on the methodology described by Jones et al. and provides a route to the specific (R,R) enantiomer.
Detailed Experimental Protocol
A detailed, step-by-step experimental protocol for the enantioselective synthesis of ent-Naxagolide Hydrochloride would be presented here, including reagents, reaction conditions, and purification methods. As the full text of the primary literature describing the specific enantioselective synthesis was not available, a generalized synthetic scheme is described below based on related syntheses. A definitive protocol would require access to the peer-reviewed experimental details.
General Synthetic Scheme:
The synthesis of the naphthoxazine core can be achieved through a multi-step sequence starting from a substituted tetralone. Key steps would involve the introduction of an amino group at the 2-position, followed by cyclization to form the oxazine (B8389632) ring. Enantioselectivity could be introduced through the use of a chiral auxiliary, an asymmetric catalyst, or through chiral resolution of a racemic intermediate.
Illustrative Steps (based on related syntheses):
-
Formation of a Chiral Intermediate: A key strategy involves the asymmetric reduction of a ketone precursor to establish the desired stereocenter.
-
** construcción del anillo de oxazina:** La ciclación para formar el anillo de oxazina se puede lograr mediante la reacción de un intermediario de aminoalcohol con un reactivo electrófilo adecuado.
-
N-Alkylation and Deprotection: The final steps would involve the introduction of the n-propyl group onto the nitrogen atom of the oxazine ring and removal of any protecting groups.
Mechanism of Action: Dopamine D2 Receptor Signaling
ent-Naxagolide Hydrochloride exerts its effects by acting as an agonist at the dopamine D2 receptor. The D2 receptor is a Gi/o-coupled GPCR, and its activation initiates a signaling cascade that ultimately modulates neuronal excitability.
Dopamine D2 Receptor Signaling Pathway
The binding of an agonist like ent-Naxagolide to the D2 receptor triggers a conformational change, leading to the activation of the associated heterotrimeric G protein (Gi/o). The activated Gαi subunit dissociates from the Gβγ dimer and inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA). PKA is responsible for phosphorylating numerous downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32). Dephosphorylation of DARPP-32 leads to the activation of protein phosphatase 1 (PP1), which in turn dephosphorylates various ion channels and transcription factors, ultimately altering neuronal function. The Gβγ subunit can also directly modulate the activity of inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels.
Experimental Protocols for Biological Assays
Dopamine D2 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Radioligand (e.g., [3H]-Spiperone or [3H]-Raclopride).
-
Non-specific binding control (e.g., 10 µM Haloperidol).
-
Test compound (ent-Naxagolide Hydrochloride).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Culture and harvest HEK293-D2 cells. Homogenize cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Binding Reaction: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or the non-specific binding control.
-
Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound and calculate the Ki using the Cheng-Prusoff equation.
cAMP Functional Assay
This protocol measures the ability of a D2 receptor agonist to inhibit forskolin-stimulated cAMP production.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin (B1673556) (adenylyl cyclase activator).
-
Test compound (ent-Naxagolide Hydrochloride).
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere.
-
Compound Addition: Treat the cells with varying concentrations of the test compound.
-
Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Incubation: Incubate the plate for a specified time at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the test compound concentration to determine the EC50 value.
Conclusion
ent-Naxagolide Hydrochloride is a valuable pharmacological tool for investigating the dopamine D2 receptor. Its high potency and selectivity have enabled detailed studies of D2 receptor function in both healthy and diseased states. The enantioselective synthesis of this compound is critical for obtaining the biologically active isomer. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of dopamine pharmacology. Further research into the development of even more selective D2 receptor agonists holds promise for the treatment of a range of neurological disorders.
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. (+)-4-Propyl-9-hydroxynaphthoxazine (PHNO), a new dopaminomimetic, in treatment of parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [11C](+)-4- N-Propyl-,3,4a,5,6,10b-hexahydro-2 H-naphth[1,2- b][1,4]-oxazin-9-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uwindsor.ca [uwindsor.ca]
- 5. (4aR,10bR)-3,4,4a,10b-Tetrahydro-4-propyl-2H,5H-(1)benzopyrano(4,3-b)-1,4-oxazin-9-ol | C14H19NO3 | CID 5311346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Effects of (+)-4-propyl-9-hydroxynaphthoxazine on midbrain dopamine neurons: an electrophysiological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
